molecular formula C11H13ClFN B13597413 2-(3-Chloro-2-fluorophenyl)piperidine

2-(3-Chloro-2-fluorophenyl)piperidine

Cat. No.: B13597413
M. Wt: 213.68 g/mol
InChI Key: RZWUZBWYQUKDAM-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-fluorophenyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines with a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of both chlorine and fluorine atoms on the phenyl ring makes this compound particularly interesting for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-2-fluorophenyl)piperidine typically involves the reaction of 3-chloro-2-fluoroaniline with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction where the amine group of piperidine displaces a leaving group on the aromatic ring of 3-chloro-2-fluoroaniline. This reaction is often carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloro-2-fluorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different derivatives by removing halogen atoms.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

2-(3-Chloro-2-fluorophenyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-fluorophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets, affecting the overall pharmacological activity.

Comparison with Similar Compounds

  • 2-(3-Fluorophenyl)piperidine
  • 2-(3-Chlorophenyl)piperidine
  • 2-(4-Chloro-2-fluorophenyl)piperidine

Comparison: 2-(3-Chloro-2-fluorophenyl)piperidine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can enhance the compound’s chemical stability and reactivity compared to its mono-substituted counterparts. Additionally, the specific positioning of these substituents can influence the compound’s electronic properties and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

2-(3-chloro-2-fluorophenyl)piperidine

InChI

InChI=1S/C11H13ClFN/c12-9-5-3-4-8(11(9)13)10-6-1-2-7-14-10/h3-5,10,14H,1-2,6-7H2

InChI Key

RZWUZBWYQUKDAM-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(C(=CC=C2)Cl)F

Origin of Product

United States

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